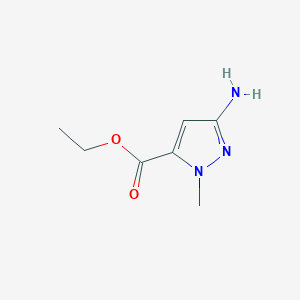

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAANYHFUXNOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531914 | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89088-57-3 | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89088-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Introduction: The Prominence of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are integral to drugs treating a spectrum of conditions, from inflammation to erectile dysfunction and cancer.[1] Within this class, aminopyrazoles serve as exceptionally versatile building blocks, offering multiple reactive sites for chemical diversification. This guide focuses on a specific, yet important, member of this family: This compound .

The precise arrangement of substituents—regiochemistry—on the pyrazole ring is critical, as it dictates the molecule's steric and electronic properties, and ultimately, its biological activity and synthetic utility. Due to the close structural similarity and frequent co-occurrence in synthetic preparations, this guide will also reference data from key isomers, such as ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate[2] and ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[3], to provide a comprehensive understanding of this chemical space. This document is intended for researchers and drug development professionals, offering insights into the synthesis, reactivity, and core chemical properties of this valuable synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of a molecule are dictated by its structure. This compound is a solid at room temperature with a molecular weight of 169.18 g/mol .[2][3] The table below summarizes its key identifiers and those of a closely related isomer for comparative purposes.

| Property | Value for this compound | Value for Isomer (Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) |

| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₁₁N₃O₂[2] |

| Molecular Weight | 169.18 g/mol | 169.18 g/mol [2] |

| CAS Number | 89088-57-3[4] | 123522-0-0[2] |

| Appearance | Solid[2] | Solid[2] |

| IUPAC Name | This compound | ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate |

| SMILES String | CCOC(=O)c1cc(N)n(C)n1 | CN1N=C(C(OCC)=O)C=C1N[2] |

| InChI Key | AVAANYHFUXNOPC-UHFFFAOYSA-N[4] | KTRQSZBRYRHIKL-UHFFFAOYSA-N[2] |

Synthesis and Purification

The synthesis of substituted pyrazoles most commonly relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. For N-methylated pyrazoles like the title compound, the strategy can involve either starting with methylhydrazine or N-methylating a pre-formed pyrazole ring.

Proposed Synthetic Workflow

A robust and common route to this class of molecules involves the cyclization of an appropriate acyclic precursor. The following workflow outlines a plausible synthesis starting from ethyl 2-cyano-3-oxobutanoate and methylhydrazine. The choice of methylhydrazine directly establishes the N1-methylation, which is often preferable to post-synthesis methylation as it can avoid issues with competing N-methylation at the exocyclic amino group or the other ring nitrogen.

Caption: Proposed synthesis of the target molecule via cyclocondensation.

Experimental Protocol (Exemplary)

This protocol is a representative procedure adapted from general methods for pyrazole synthesis.[5][6]

-

Reaction Setup: To a solution of an appropriate β-keto ester precursor in a suitable solvent like ethanol, add an equimolar amount of methylhydrazine sulfate.

-

Cyclization: Add a base, such as sodium acetate, to neutralize the hydrazine salt in situ. The choice of a mild base is crucial to prevent hydrolysis of the ester functionality.

-

Heating: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization.

-

Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then taken up in ethyl acetate and washed sequentially with water and brine. This aqueous workup removes inorganic salts and any remaining water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from any unreacted starting materials or isomeric byproducts.

Reactivity Profile

This compound possesses three key functional groups that dictate its reactivity: the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic pyrazole ring.

-

Amino Group (Position 3): This is the most nucleophilic site, readily undergoing reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases.[1] This functionality is a primary handle for building molecular complexity.

-

Ester Group (Position 5): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be converted to amides via aminolysis or to hydrazides by reacting with hydrazine, providing further avenues for derivatization.

-

Pyrazole Ring (C4 Position): The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution, although the electron-donating amino group and electron-withdrawing carboxylate group will influence its reactivity.

Caption: Key reaction pathways for the title compound.

Spectroscopic Characterization

While specific spectral data for the title compound is not widely published, its characteristic spectroscopic features can be reliably predicted based on its structure and data from close isomers.[3][7]

-

¹H NMR:

-

N-CH₃: A sharp singlet is expected around 3.6-4.0 ppm.

-

Ethyl Ester (CH₂): A quartet around 4.1-4.4 ppm.

-

Ethyl Ester (CH₃): A triplet around 1.2-1.4 ppm.

-

Pyrazole C4-H: A singlet expected in the aromatic region, typically around 5.8-6.5 ppm.

-

Amino (NH₂): A broad singlet, typically in the range of 4.0-6.0 ppm, whose position can vary with concentration and solvent.

-

-

¹³C NMR:

-

Ester C=O: Expected around 160-165 ppm.

-

Pyrazole C3 & C5: Quaternary carbons attached to heteroatoms, expected in the range of 140-160 ppm.

-

Pyrazole C4: Expected around 90-100 ppm, shifted upfield due to the influence of two adjacent nitrogen atoms.

-

Ester O-CH₂ & N-CH₃: Signals expected in the 40-60 ppm range.

-

Ester CH₃: A signal expected around 14 ppm.

-

-

Mass Spectrometry (EI):

-

The primary evidence will be the molecular ion peak (M⁺) at m/z = 169.[3]

-

Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, M-45) to give a fragment at m/z = 124, and loss of the entire ester functionality.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A pair of sharp to medium bands in the region of 3300-3450 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the ester carbonyl.

-

C=N/C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the pyrazole ring stretching vibrations.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from its isomers provides essential guidance for safe handling.[2] The compound should be treated as acutely toxic and an irritant.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed[2] |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[8] |

| STOT-SE | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[8] |

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and call a poison center or doctor immediately.[10] Do not induce vomiting.

Conclusion

This compound is a valuable heterocyclic building block with a well-defined reactivity profile. Its strategic placement of an amino group and an ethyl ester on the N-methylated pyrazole core makes it an ideal starting point for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, regiochemistry, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

-

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem. [Link]

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]

-

SAFETY DATA SHEET - ChemDmart. [Link]

-

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. [Link]

-

ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate - Chemical Synthesis Database. [Link]

-

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem. [Link]

-

Ethyl 5-amino-1-methylpyrazole-4-carboxylate - NIST WebBook. [Link]

-

ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate | C7H11N3O2 | CID - PubChem. [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Becerra-Castillo/4b0453303102324978e17424619d00921c5b8543]([Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. chemdmart.com [chemdmart.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Preamble: The Imperative for Unambiguous Structural Confirmation

In the fields of medicinal chemistry and drug development, the pyrazole scaffold is of paramount importance due to its wide range of biological activities.[1] The precise substitution pattern on the pyrazole ring dictates its pharmacological properties, making the unambiguous structural elucidation of its derivatives a critical, non-negotiable step in the research and development pipeline. Misidentification of an isomer can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potential safety issues.

This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of This compound (Molecular Formula: C₇H₁₁N₃O₂).[2] We will move beyond a simple recitation of techniques and delve into the causality behind experimental choices, focusing on a multi-faceted, orthogonal approach that ensures the highest level of scientific integrity.[3] The core challenge lies in definitively distinguishing the target molecule from its key isomer, ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate, a common potential byproduct depending on the synthetic route. This guide is designed for researchers, scientists, and drug development professionals who require a robust, field-proven methodology for structural confirmation.

Synthetic Context and the Isomeric Challenge

The most common synthetic pathways to N-substituted pyrazoles involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[4][5][6] For the target molecule, a plausible synthesis involves the reaction of methylhydrazine with a precursor like ethyl 2-cyano-3-ethoxyacrylate or a related enamine.

The use of a monosubstituted hydrazine like methylhydrazine introduces regiochemical ambiguity. The initial nucleophilic attack can occur from either of the two non-equivalent nitrogen atoms, leading to the formation of two potential regioisomers. This necessitates a rigorous analytical approach to confirm which isomer has been synthesized. The primary goal of our elucidation is to unequivocally prove the substitution pattern as 3-amino and 5-carboxylate, not the reverse.

The Orthogonal Analytical Workflow

Caption: Orthogonal workflow for structure elucidation.

Mass Spectrometry (MS): The First Gate

Mass spectrometry serves as the initial checkpoint to confirm the molecular weight and elemental composition.

Expertise & Experience: While fragmentation can sometimes hint at the isomeric structure, it is often not definitive. The primary, most trustworthy role of MS in this context is to confirm that the compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this purpose.

Expected Data

-

Molecular Formula: C₇H₁₁N₃O₂

-

Monoisotopic Mass: 169.0851 g/mol [7]

-

HRMS (ESI+): The expected [M+H]⁺ ion should be observed at m/z 169.0924. Confirmation that the measured mass is within a tight tolerance (e.g., < 5 ppm) of the calculated mass validates the elemental composition.

-

Key Fragments (EI): Expect to see fragments corresponding to the loss of an ethoxy radical ([M-45]⁺, loss of ·OCH₂CH₃) and the ethyl group ([M-29]⁺, loss of ·CH₂CH₃).

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode (ESI+).

-

Infusion: Infuse the sample solution into the source at a low flow rate (e.g., 5 µL/min).

-

Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 50-500).

-

Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy: Functional Group Inventory

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.[8] It provides evidence that the expected chemical architecture is present.

Expertise & Experience: It is crucial to understand the limitations of IR spectroscopy. While it will confirm the presence of an amino group, an ester carbonyl, and the pyrazole ring, it cannot reliably differentiate between the 3-amino-5-carboxylate and 5-amino-3-carboxylate isomers.[9] The vibrational environment of the C=O and N-H bonds is too similar between the isomers for a definitive distinction.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (NH₂) |

| 3150-3050 | C-H Aromatic/Heteroaromatic Stretch | Pyrazole Ring |

| 2980-2850 | C-H Aliphatic Stretch | N-CH₃, Ethyl Group |

| 1725-1705 | C=O Stretch | α,β-Unsaturated Ester |

| ~1630 | N-H Scissoring Bend | Primary Amine (NH₂) |

| 1600-1450 | C=N, C=C Ring Stretch | Pyrazole Ring |

| 1250-1150 | C-O Stretch | Ester |

| Table 1: Key IR Absorption Bands for this compound.[8][9][10][11] |

Experimental Protocol: FTIR (ATR)

-

Instrument Preparation: Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Analysis: Identify and label the key absorption peaks corresponding to the functional groups listed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[12] For this specific problem, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments will provide the definitive, unambiguous structural proof.

¹H NMR Spectroscopy

This experiment provides the first detailed look at the molecule's framework.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 6.5 | br s | 2H | -NH₂ |

| ~6.0 - 5.5 | s | 1H | Pyrazole C4 -H |

| ~4.25 | q | 2H | -O-CH₂ -CH₃ |

| ~3.70 | s | 3H | N-CH₃ |

| ~1.30 | t | 3H | -O-CH₂-CH₃ |

| Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz). |

Expertise & Experience: The chemical shift of the pyrazole C4-H is highly sensitive to the electronic nature of the substituents at C3 and C5. An electron-donating amino group at C3 and an electron-withdrawing carboxylate at C5 will result in a specific chemical shift. While one can predict this shift, comparing it to the predicted shift of the isomer provides strong but not absolute proof. The definitive evidence comes from 2D correlations. Using a solvent like DMSO-d₆ is often advantageous as it slows down the exchange of the NH₂ protons, allowing them to be observed more clearly.

¹³C NMR Spectroscopy

This experiment maps the carbon skeleton of the molecule.

| Predicted δ (ppm) | Assignment |

| ~162 | Ester C =O |

| ~155 | Pyrazole C 3-NH₂ |

| ~140 | Pyrazole C 5-COOEt |

| ~95 | Pyrazole C 4 |

| ~60 | -O-CH₂ -CH₃ |

| ~35 | N-CH₃ |

| ~14 | -O-CH₂-CH₃ |

| Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz). |

2D NMR (HSQC & HMBC): Unambiguous Connectivity

This is the cornerstone of the elucidation. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to the carbon it is directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key, as it reveals 2- and 3-bond correlations between protons and carbons. It is this data that will solve the isomeric puzzle.

The Decisive Correlations: For the target molecule, This compound , the following HMBC correlations are expected. The correlation between the pyrazole proton (H4) and the ester carbonyl carbon is the definitive link.

Sources

- 1. mdpi.com [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate | C7H11N3O2 | CID 89073536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to Ethyl 3-Amino-1-methyl-1H-pyrazole-5-carboxylate

Introduction: The Strategic Importance of the Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Among the diverse family of pyrazole derivatives, aminopyrazoles, particularly those functionalized with a carboxylate group, have emerged as exceptionally versatile building blocks. This guide focuses on a key exemplar of this class: ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 89088-57-3).

This molecule is not merely a chemical curiosity; it is a strategic intermediate in the synthesis of complex heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine core found in a range of kinase inhibitors and other targeted therapies.[2][3] Its carefully arranged functional groups—a nucleophilic amino group, an electrophilic ester, and a methylated pyrazole core—offer a rich and tunable reactivity profile. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and application, designed for researchers and drug development professionals seeking to leverage its synthetic potential.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 89088-57-3 | [4] |

| Molecular Formula | C₇H₁₁N₃O₂ | |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Solid (predicted) | |

| IUPAC Name | This compound | [4] |

| InChI Key | KTRQSZBRYRHIKL-UHFFFAOYSA-N |

Safety and Handling:

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.

Strategic Synthesis: A Validated Protocol

The synthesis of this compound is most effectively achieved through the regioselective cyclocondensation of a substituted hydrazine with a suitable 1,3-dielectrophile. The following protocol is based on well-established principles for pyrazole synthesis, ensuring a high degree of confidence in its successful implementation.[5][6]

Reaction Scheme:

Figure 1: Synthesis of the target compound.

Causality Behind Experimental Choices:

The choice of ethyl 2-cyano-3-oxobutanoate as the 1,3-dielectrophile is strategic. The cyano group at the 2-position activates the methylene protons, facilitating the initial reaction with methylhydrazine. More importantly, upon cyclization, this nitrogen atom from the cyano group becomes the exocyclic amino group at the 3-position of the pyrazole ring. The use of methylhydrazine dictates the N-methylation at the 1-position of the resulting pyrazole. The regioselectivity is governed by the differential reactivity of the two carbonyl-equivalent positions in the starting material, with the initial nucleophilic attack of the substituted nitrogen of methylhydrazine occurring at the more electrophilic ketone, followed by cyclization involving the cyano group. Ethanol is an effective and common solvent for this type of condensation, and a catalytic amount of acetic acid facilitates the reaction by protonating the carbonyl oxygen, thereby increasing its electrophilicity.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) and absolute ethanol (10 volumes).

-

Reagent Addition: While stirring, add methylhydrazine (1.05 eq) dropwise to the solution. A slight exotherm may be observed. Following the addition, add glacial acetic acid (0.1 eq) as a catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material indicates the completion of the reaction.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (20 volumes). A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dry the purified product under vacuum to a constant weight.

Characterization and Validation: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimentally obtained spectra for this specific CAS number are not widely published, the following data are predicted based on the analysis of its isomers and closely related analogs.[2][7]

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~5.5-6.0 (s, 1H, pyrazole-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.6-3.8 (s, 3H, N-CH₃), 1.2-1.4 (t, 3H, OCH₂CH₃), ~4.5-5.5 (br s, 2H, NH₂) |

| ¹³C NMR | δ ~162 (C=O), ~155 (C-NH₂), ~140 (C-COOEt), ~90 (CH-pyrazole), ~60 (OCH₂), ~35 (N-CH₃), ~14 (CH₃) |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~2980 (C-H stretching), ~1700 (C=O stretching), ~1620 (N-H bending) |

| Mass Spec (EI) | M⁺ at m/z = 169 |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The exocyclic amino group at the 3-position is a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to its primary application as a precursor to fused heterocyclic systems.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones:

A prominent application is the construction of the pyrazolo[3,4-d]pyrimidine scaffold, a core component of many kinase inhibitors, including the well-known phosphodiesterase type 5 (PDE5) inhibitor, sildenafil.[8][9]

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:

Figure 2: Synthetic workflow to pyrazolo[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a Sildenafil Analog Core

-

Acylation of the Amino Group: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane. Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., 2-ethoxybenzoyl chloride, 1.1 eq) dropwise.[10] Allow the reaction to warm to room temperature and stir overnight.

-

Work-up of Acylation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acylated intermediate.

-

Base-Mediated Cyclization: Dissolve the crude N-acylated intermediate in a high-boiling point solvent such as N,N-dimethylformamide (DMF). Add a strong base, for example, potassium tert-butoxide (2.0 eq), in portions. Heat the mixture to 100-120 °C and stir for 2-4 hours until TLC analysis indicates the completion of the cyclization.[9]

-

Final Isolation: Cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the pyrazolo[3,4-d]pyrimidin-4-one product. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

The causality here is clear: the initial acylation occurs selectively at the more nucleophilic 3-amino group. The subsequent treatment with a strong base deprotonates the pyrazole ring nitrogen (if not already substituted) or, in this case, facilitates an intramolecular condensation between the newly formed amide N-H and the ester carbonyl, leading to the formation of the pyrimidine ring.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is firmly rooted in its predictable reactivity and its direct applicability to the synthesis of medicinally relevant scaffolds. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize, characterize, and utilize this versatile building block in their drug discovery and development endeavors. The logical flow from a robust synthesis to a validated characterization and on to powerful synthetic applications underscores the self-validating nature of well-designed chemical protocols.

References

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 9(6), 134-153.

-

Abdel-Aziz, A. A.-M., et al. (2009). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Molecules, 14(10), 4106-4117. Available from: [Link]

- Roma, G., et al. (2000). 1,3,4-Trisubstituted pyrazoles as potent and selective inhibitors of cyclooxygenase-2. European Journal of Medicinal Chemistry, 35(11), 1021-1035.

-

Dunn, P. J. (2005). Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97. Available from: [Link]

-

Reddy, K. R., et al. (2016). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 21(7), 879. Available from: [Link]

-

PubChem. (n.d.). ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

Ghozlan, S. A. S., et al. (2008). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry, 4, 33. Available from: [Link]

- Terrett, N. K., et al. (1996). Sildenafil (Viagra™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.

-

NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Huang, Z., et al. (2015). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 20(9), 15819-15837. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2011). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 243-248. Available from: [Link]

-

University of Bristol. (n.d.). Synthesis of Sildenafil Citrate. Retrieved from [Link]

-

Zohdi, H. F., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(1), 297-304. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one 152. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This particular functionalized pyrazole serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its structural features, including the amino group, the ester, and the N-methylated pyrazole core, offer multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and significance of this compound for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The molecular weight and other key descriptors for this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Weight | 169.18 g/mol | [3] |

| Molecular Formula | C₇H₁₁N₃O₂ | [3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 89088-57-3 | [4] |

| Canonical SMILES | CCOC(=O)C1=CC(N)=NN1C | [4] |

| InChI Key | AVAANYHFUXNOPC-UHFFFAOYSA-N | [4] |

| Appearance | Solid |

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-methylated pyrazoles such as this compound, methylhydrazine is a common reagent.

A plausible and frequently utilized synthetic approach involves the reaction of an appropriate β-ketoester or a related precursor with methylhydrazine. The regioselectivity of the cyclization is a key consideration in pyrazole synthesis. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired isomer.

Representative Synthetic Workflow

A general and illustrative workflow for the synthesis of similar pyrazole esters is presented below. This process highlights the key transformations and the underlying chemical logic.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate | C7H11N3O2 | CID 89073536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

A Spectroscopic Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: Characterization via NMR, IR, and MS

Introduction

Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. Pyrazole derivatives are integral scaffolds in numerous FDA-approved drugs, valued for their diverse biological activities which include anti-inflammatory, analgesic, and anticancer properties.[1][2] The precise substitution pattern on the pyrazole ring dictates the molecule's chemical properties and biological function. Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of novel pyrazole-based entities.

This technical guide provides an in-depth analysis of the key spectroscopic data required for the definitive identification and characterization of this compound (C₇H₁₁N₃O₂). We will explore the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers and professionals in drug discovery and chemical synthesis, offering a field-proven framework for spectroscopic analysis.

The molecular structure, with its distinct functional groups—an ethyl ester, a primary amine, an N-methyl group, and the pyrazole core—gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control, reaction monitoring, and mechanistic studies.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are foundational to interpreting its spectra. Each functional group provides a predictable signal or set of signals in NMR, IR, and MS analysis.

Caption: Structure of this compound.

-

¹H NMR: Expect distinct signals for the ethyl group (a quartet and a triplet), a singlet for the N-methyl protons, a singlet for the pyrazole ring proton, and a broad singlet for the amino protons.

-

¹³C NMR: Anticipate seven unique carbon signals, including a downfield signal for the ester carbonyl, signals in the aromatic region for the pyrazole ring carbons, and upfield signals for the aliphatic methyl and ethyl carbons.

-

IR Spectroscopy: Key absorbances will include N-H stretches from the amine, C=O stretch from the ester, C-H stretches from aliphatic and heterocyclic groups, and C=C/C=N stretches from the pyrazole ring.

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight (169.18 g/mol ).[3][4] Fragmentation will likely involve the loss of the ethoxy group or cleavage of the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This experiment requires more scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) due to the low natural abundance of the ¹³C isotope and its longer relaxation times.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides a direct map of the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.90 - 5.20 | Broad Singlet | 2H | - | -NH ₂ |

| ~5.80 - 6.00 | Singlet | 1H | - | Pyrazole C4-H |

| ~4.25 | Quartet | 2H | ~7.1 | -O-CH ₂-CH₃ |

| ~3.75 | Singlet | 3H | - | N-CH ₃ |

| ~1.30 | Triplet | 3H | ~7.1 | -O-CH₂-CH ₃ |

Interpretation of the ¹H NMR Spectrum:

The causality behind the observed signals is rooted in the electronic environment of each proton.

-

Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Their broadness is a result of rapid exchange with residual water and quadrupole broadening from the nitrogen atom.

-

Pyrazole Proton (C4-H): A sharp singlet is observed for the lone proton on the pyrazole ring. Its chemical shift in the ~5.8-6.0 ppm range is characteristic of protons on electron-rich heterocyclic rings. The absence of adjacent protons results in a singlet multiplicity.

-

Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to a classic ethyl pattern. The methylene (-CH₂-) protons are adjacent to an oxygen atom, which deshields them, shifting their signal downfield to ~4.25 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). Conversely, the methyl (-CH₃) protons appear further upfield at ~1.30 ppm and are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The coupling constant (J) for both signals is identical (~7.1 Hz), confirming their connectivity.

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the pyrazole nitrogen appear as a sharp singlet at ~3.75 ppm. The nitrogen atom deshields these protons, and the absence of any adjacent protons leads to the singlet signal.

Caption: Correlation of proton groups to their expected ¹H NMR signals.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C =O (Ester) |

| ~155 | C 3-NH₂ |

| ~140 | C 5-COOEt |

| ~95 | C 4-H |

| ~60 | -O-C H₂-CH₃ |

| ~35 | N-C H₃ |

| ~15 | -O-CH₂-C H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~162 ppm), a characteristic chemical shift for this functional group.

-

Pyrazole Ring Carbons (C3, C5, C4): The three carbons of the pyrazole ring appear in the aromatic/heterocyclic region. C3, bonded to the electron-donating amino group, and C5, bonded to the electron-withdrawing ester group, will be significantly downfield (~155 ppm and ~140 ppm, respectively). C4, the sole carbon bearing a hydrogen, is the most shielded of the ring carbons and appears further upfield (~95 ppm).

-

Aliphatic Carbons: The carbons of the ethyl and N-methyl groups appear in the upfield region. The methylene carbon (-OCH₂-) is deshielded by the adjacent oxygen and resonates around 60 ppm. The N-methyl carbon appears around 35 ppm, and the ethyl's terminal methyl carbon is the most shielded carbon in the molecule, appearing at ~15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Pyrazole Ring C-H |

| 2980 - 2850 | C-H Stretch (asymmetric & symmetric) | Aliphatic (Ethyl, Methyl) |

| ~1710 | C=O Stretch | Ester Carbonyl |

| 1620 - 1500 | C=N and C=C Stretch | Pyrazole Ring |

| ~1250 | C-O Stretch | Ester |

Interpretation of the IR Spectrum:

-

N-H Region (3450-3300 cm⁻¹): The primary amine (-NH₂) is characterized by two distinct, sharp to medium bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5][6]

-

C-H Region (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are typical for C-H stretching in aromatic or heterocyclic rings. The strong absorptions below 3000 cm⁻¹ arise from the C-H stretching of the aliphatic N-methyl and ethyl groups.

-

Carbonyl Region (~1710 cm⁻¹): A strong, sharp absorption band around 1710 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching vibration of the ethyl ester. Its position indicates a conjugated ester system.[1]

-

Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of information. The C=N and C=C stretching vibrations of the pyrazole ring appear in the 1620-1500 cm⁻¹ range. A strong band around 1250 cm⁻¹ is characteristic of the C-O single bond stretch of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method induces fragmentation, which is useful for structural analysis.

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

MS Data and Interpretation

| m/z | Proposed Fragment | Formula | Notes |

| 169 | [M]⁺ | [C₇H₁₁N₃O₂]⁺ | Molecular Ion |

| 140 | [M - C₂H₅]⁺ | [C₅H₆N₃O₂]⁺ | Loss of ethyl radical |

| 124 | [M - OC₂H₅]⁺ | [C₅H₆N₃O]⁺ | Loss of ethoxy radical (α-cleavage) |

| 96 | [M - COOC₂H₅]⁺ | [C₄H₆N₃]⁺ | Loss of the entire carbethoxy group |

Interpretation of the Mass Spectrum:

The fragmentation of pyrazole derivatives in a mass spectrometer often involves characteristic losses related to the substituents and cleavage of the ring itself.[7][8]

-

Molecular Ion Peak (m/z 169): The presence of a peak at m/z 169 confirms the molecular weight of the compound.

-

Loss of Ethoxy Radical (m/z 124): A very common and often prominent fragmentation pathway for ethyl esters is the cleavage of the C-O single bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, mass = 45). This results in a stable acylium ion at m/z 124 ([M-45]⁺). This is a primary indicator of an ethyl ester functionality.[9]

-

Loss of the Carbethoxy Group (m/z 96): Subsequent loss of carbon monoxide (CO) from the acylium ion or the direct loss of the entire carbethoxy group (•COOCH₂CH₃, mass = 73) from the molecular ion leads to a fragment at m/z 96 ([M-73]⁺). This corresponds to the 3-amino-1-methylpyrazole cation.

-

Loss of Ethyl Radical (m/z 140): Cleavage of the ethyl group can also occur, leading to a fragment at m/z 140 ([M-29]⁺).

Caption: Proposed major fragmentation pathways for the title compound in EI-MS.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and definitive structural confirmation of this compound. The ¹H NMR spectrum confirms the connectivity of the proton framework, particularly the characteristic ethyl ester pattern. The ¹³C NMR spectrum verifies the presence of seven unique carbon environments, including the key carbonyl and heterocyclic carbons. IR spectroscopy identifies the essential N-H and C=O functional groups, while mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by the loss of the ester's ethoxy group. Together, these techniques form a robust analytical workflow for the unambiguous characterization of this important heterocyclic building block.

References

-

ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 17, 2026, from [Link]

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 4. ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate | C7H11N3O2 | CID 89073536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate solubility in organic solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of bioactive molecules. An understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this pyrazole derivative. We will delve into the physicochemical properties of the molecule that dictate its solubility behavior, present a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and offer insights into solvent selection. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to confidently assess and leverage the solubility characteristics of this compound in their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the solubility of a compound is a fundamental physical property that profoundly influences its journey from a laboratory curiosity to a potential therapeutic agent.[1] Poor solubility can lead to a cascade of challenges, including unreliable results in in-vitro assays, difficulties in formulation, and ultimately, poor bioavailability.[2][3] For a key building block like this compound, a thorough understanding of its solubility profile in organic solvents is a prerequisite for efficient process chemistry, enabling informed decisions on reaction conditions, purification strategies like recrystallization, and the preparation of stock solutions for high-throughput screening.

This guide will provide a detailed exploration of the factors influencing the solubility of this specific pyrazole derivative and a practical, step-by-step methodology for its precise measurement.

Physicochemical Properties of this compound

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is dictated by the interplay of various intermolecular forces between the solute and solvent molecules. The structure of this compound imparts a unique combination of polar and non-polar characteristics that influence its solubility.

Molecular Structure:

-

Polar Features: The molecule possesses several polar functional groups capable of engaging in hydrogen bonding:

-

The primary amine (-NH2) group is a hydrogen bond donor and acceptor.

-

The pyrazole ring nitrogens are hydrogen bond acceptors.

-

The carbonyl group (C=O) of the ester is a hydrogen bond acceptor.

-

-

Non-Polar Features: The ethyl group of the ester and the methyl group on the pyrazole ring contribute to the non-polar character of the molecule.

Due to this amphiphilic nature, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility will be highest in polar aprotic and polar protic solvents that can effectively solvate both the polar and non-polar regions of the molecule.

General Solubility Expectations for Pyrazole Derivatives:

Pyrazole derivatives generally exhibit good solubility in common organic solvents such as acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (CH2Cl2).[4] Conversely, their aqueous solubility is often limited.[4] Forcing aqueous reactions may require the use of co-solvents or pH adjustment to enhance solubility.[4]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method, originally described by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic solubility.[5][6] This equilibrium method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.[7]

Rationale for Method Selection

While kinetic solubility methods are faster and suitable for high-throughput screening, the thermodynamic solubility determined by the shake-flask method is crucial for lead optimization and formulation development as it represents the true equilibrium solubility.[3] This method is particularly reliable for compounds with low solubility.[5]

Step-by-Step Experimental Protocol

This protocol outlines the procedure for determining the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed and is in equilibrium with the undissolved solid.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3][7] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, which could artificially inflate the concentration measurement, the supernatant must be clarified. This can be achieved by either:

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.[1][3]

-

Workflow for Solubility Determination:

Caption: Workflow of the shake-flask solubility determination method.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison across the different organic solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Hexane | Non-polar | 1.9 | To be determined |

| Toluene | Non-polar | 2.4 | To be determined |

| Dichloromethane | Polar aprotic | 9.1 | To be determined |

| Ethyl Acetate | Polar aprotic | 6.0 | To be determined |

| Acetone | Polar aprotic | 21 | To be determined |

| Ethanol | Polar protic | 24.5 | To be determined |

| Methanol | Polar protic | 32.7 | To be determined |

| Dimethylformamide (DMF) | Polar aprotic | 36.7 | To be determined |

Interpretation of Expected Results:

-

Polar Solvents: Higher solubility is anticipated in polar solvents like methanol, ethanol, acetone, and DMF. These solvents can effectively form hydrogen bonds with the amine and ester groups and engage in dipole-dipole interactions with the pyrazole ring.

-

Non-polar Solvents: Lower solubility is expected in non-polar solvents such as hexane and toluene, which cannot effectively solvate the polar functional groups of the molecule.

-

Temperature Effects: For most solid solutes, solubility in organic solvents increases with temperature.[4] Therefore, performing solubility determinations at different temperatures can be valuable for applications like recrystallization.

Conclusion

A comprehensive understanding and accurate measurement of the solubility of this compound are indispensable for its successful application in drug discovery and development. This guide has provided a theoretical framework based on the molecule's physicochemical properties and a detailed, practical protocol for its experimental determination using the benchmark shake-flask method. By following this robust methodology, researchers can generate reliable solubility data, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development timelines.

References

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-(methylamino)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 3-Amino-1-methyl-1H-pyrazole-5-carboxylate

Abstract: Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amino group, a versatile ester, and a stable aromatic pyrazole core—renders it a precursor to a vast array of complex fused heterocyclic systems. Pyrazole derivatives are integral to numerous pharmaceuticals, owing to their metabolic stability and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth analysis of the compound's reactivity, exploring the key transformations it undergoes, and examines its stability profile under various conditions. It is intended for researchers, chemists, and drug development professionals who seek to leverage this scaffold in their synthetic endeavors.

Introduction to a Privileged Scaffold

The pyrazole nucleus is a cornerstone in the design of bioactive molecules.[3] The specific compound, this compound, is particularly valuable because the N1-methylation prevents the tautomerism often seen in 3(5)-aminopyrazoles, leading to predictable regioselectivity in subsequent reactions.[4] This defined structure, combined with its multiple reactive centers, makes it an ideal starting material for constructing libraries of compounds for high-throughput screening and lead optimization.

Molecular Structure and Properties

A clear understanding of the molecule's physical and chemical properties is fundamental to its application.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 89088-57-3 | [5] |

| Molecular Formula | C₇H₁₁N₃O₂ | [5] |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Solid | |

| Canonical SMILES | CCOC(=O)C1=NN(C)C(=C1)N | [5] |

| InChI Key | AVAANYHFUXNOPC-UHFFFAOYSA-N | [5] |

Synthesis of the Core Moiety

The most common and efficient routes to 3-aminopyrazoles involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species, such as a β-ketonitrile or an α,β-unsaturated nitrile.[4] For the N1-methylated target compound, methylhydrazine is the key reagent.

Primary Synthetic Route: Cyclocondensation

The synthesis typically starts from ethyl 2-cyano-3-oxobutanoate or a related precursor. The reaction with methylhydrazine proceeds via an initial nucleophilic attack on one of the carbonyl groups, followed by an intramolecular cyclization onto the nitrile group, which ultimately leads to the formation of the stable aminopyrazole ring.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis via Cyclocondensation

This protocol is a representative procedure based on established methodologies for aminopyrazole synthesis.[1]

-

Reaction Setup: To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add methylhydrazine (1.1 eq) dropwise at 0 °C with continuous stirring.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Purification: Pour the resulting residue into cold water. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.

A Deep Dive into Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the exocyclic 3-amino group and the adjacent endocyclic nitrogen atom (N2). This "dual nucleophilicity" is the cornerstone of its utility in constructing fused heterocyclic systems.

Reactions at the 3-Amino Group

The primary amine at the C3 position is a potent nucleophile and readily participates in a variety of classical amine reactions.

The diazotization of the 3-amino group is a critical transformation that opens pathways to numerous derivatives. The resulting diazonium salt is a versatile intermediate.

-

Mechanism: In the presence of a cold, acidic solution (e.g., HCl) and sodium nitrite (NaNO₂), the amino group is converted into a diazonium salt. This highly reactive species can then be coupled with electron-rich aromatic or methylene compounds to form stable azo compounds or can undergo intramolecular cyclization.[6][7]

Caption: Reaction pathways following diazotization of the aminopyrazole.

-

Experimental Protocol: Diazotization and Azo Coupling [6]

-

Diazotization: Suspend this compound (1.0 eq) in dilute hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Coupling: In a separate flask, dissolve the coupling agent (e.g., 8-hydroxyquinoline, 1.0 eq) in an appropriate solvent. Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the coupling agent solution. An intense color change is typically observed. Maintain the temperature below 5 °C and stir for 1-2 hours.

-

Isolation: The resulting azo compound often precipitates from the solution and can be collected by filtration, washed, and dried.

-

The amino group readily undergoes acylation with acid chlorides or anhydrides to form amides, and condenses with aldehydes or ketones to form Schiff bases or enamine adducts. These reactions are fundamental for modifying the scaffold and introducing new functionalities.

Cyclocondensation Reactions: Building Fused Systems

The most powerful application of this molecule is its reaction with 1,3-dielectrophiles to construct fused bicyclic systems of significant pharmacological interest.[8][9] The regiochemical outcome is dictated by which nitrogen atom (the exocyclic NH₂ or the endocyclic N2) initiates the reaction.

Reaction with β-dicarbonyl compounds, enaminones, or α,β-unsaturated ketones typically leads to the formation of pyrazolo[1,5-a]pyrimidines. The reaction is believed to proceed via an initial attack of the endocyclic N2 atom, followed by cyclization involving the exocyclic amino group.[8][9]

Alternatively, under different conditions or with different electrophiles (e.g., enaminones in acidic media), the reaction can proceed through the exocyclic amino group first, leading to the isomeric pyrazolo[3,4-b]pyridine core.[9]

Caption: Competing cyclocondensation pathways for aminopyrazoles.

Reactions at the 5-Ester Group

The ethyl carboxylate group is a standard functional handle that can be readily modified.

-

Hydrolysis: Under basic or acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, providing a new site for derivatization, such as amide bond formation.[6]

-

Amidation: Direct reaction with amines, often at elevated temperatures or with catalysts, can convert the ester into an amide.

Reactivity Summary

| Functional Group | Reagents | Products | Reference(s) |

| 3-Amino | NaNO₂, HCl | Diazonium Salt | [6][7] |

| 3-Amino | Acyl Chlorides, Anhydrides | Amides | [9] |

| Amino/N2 Ring | β-Diketones, Enaminones | Pyrazolo[1,5-a]pyrimidines | [8][9] |

| Amino/N2 Ring | α,β-Unsaturated Systems | Pyrazolo[3,4-b]pyridines | [9] |

| 5-Ester | NaOH or HCl (aq) | Carboxylic Acid | [6] |

| 5-Ester | Amines (R-NH₂) | Amides | N/A |

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in multi-step syntheses.

-

Thermal Stability: Pyrazole rings are generally thermally robust. The compound is expected to be stable under common synthetic heating conditions (e.g., up to 150 °C). However, at very high temperatures (>200-250 °C), decomposition may occur, potentially involving cleavage of the ester group or degradation of the pyrazole ring.[10]

-

pH-Dependent Stability: The compound's stability is highly dependent on pH.

-

Acidic Conditions (pH < 4): The 3-amino group will be protonated to form an ammonium salt. This deactivates its nucleophilicity but can increase solubility in aqueous media. The ester group is relatively stable to hydrolysis under mild acidic conditions but can hydrolyze upon heating.

-

Neutral Conditions (pH 6-8): The compound is generally stable.

-

Basic Conditions (pH > 9): The compound is susceptible to base-catalyzed hydrolysis of the ethyl ester, which can be a significant issue during basic work-ups or reactions. The amino group remains nucleophilic.

-

-

Photostability: Many pyrazole derivatives exhibit good photostability, which has led to their use in fluorescent probes.[11] However, like many organic molecules, prolonged exposure to high-energy UV light can lead to degradation. Ultrafast photodissociation has been observed in the parent pyrazole structure under specific experimental conditions.[12]

Conclusion

This compound is a molecule of significant synthetic potential. Its defined regiochemistry and multiple, orthogonally reactive functional groups provide a reliable platform for the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its reactivity—particularly the dual nucleophilicity of the amino and pyrazole nitrogen atoms—and its stability profile is essential for any scientist aiming to exploit its full potential in drug discovery and materials science. By carefully selecting reaction conditions, chemists can selectively target different sites on the molecule to achieve a desired synthetic outcome.

References

-

ResearchGate. (n.d.). Cyclization reaction with 3‐amino pyrazole derivatives for efficient... Retrieved from [Link]

-

Korea Science. (n.d.). Reactions of3-Aminopyrazole Derivatives with Cyanothioacetamide and Its Derivatives:Synthesis and Reactions of Several New Pyrazole and Pyrazole[3,2-b]Pyrimidine Derivatives. Retrieved from [Link]

-

PMC - NIH. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Cascade Cyclization of 3(5)‐Aminopyrazoles with Aromatic Aldehydes and Cyclohexanediones. Retrieved from [Link]

-

Ovid. (n.d.). Reactions of 3-aminopyrazole derivatives with... : Archives of Pharmacal Research. Retrieved from [Link]

-

ARKAT USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-